4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride
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Overview
Description
4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a fluorophenyl group, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the aminophenyl and fluorophenyl intermediates, followed by their coupling with the piperazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and quality control .
Chemical Reactions Analysis
Types of Reactions
4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds .
Scientific Research Applications
4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Almitrine: A diphenylmethylpiperazine derivative used as a respiratory stimulant.
Uniqueness
4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C29H38Cl3FN4O |
---|---|
Molecular Weight |
584.0 g/mol |
IUPAC Name |
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;trihydrochloride |
InChI |
InChI=1S/C29H35FN4O.3ClH/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22;;;/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3;3*1H/t28-;;;/m1.../s1 |
InChI Key |
PKZCDLXQKBSRME-PUWFUATASA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.Cl.Cl.Cl |
Origin of Product |
United States |
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